1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines an indole moiety with a benzothiazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and benzothiazole intermediates. The Fischer indole synthesis is a common method used to prepare indole derivatives . This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
For the benzothiazole moiety, a common synthetic route involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling the indole and benzothiazole intermediates with a pyrrolidine-3-carboxamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener synthetic methods that reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, alcohols, and substituted indole derivatives .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity . The benzothiazole ring can also interact with biological targets, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the benzothiazole ring.
Benzothiazole derivatives: Contain the benzothiazole ring but lack the indole moiety.
Pyrrolidine-3-carboxamide derivatives: Contain the pyrrolidine ring but lack the indole and benzothiazole moieties.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of the indole, benzothiazole, and pyrrolidine moieties, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C23H21ClN4O2S |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H21ClN4O2S/c1-13-3-2-4-19-21(13)26-23(31-19)27-22(30)15-9-20(29)28(12-15)8-7-14-11-25-18-6-5-16(24)10-17(14)18/h2-6,10-11,15,25H,7-9,12H2,1H3,(H,26,27,30) |
InChI Key |
OOKDMTVXQKAVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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